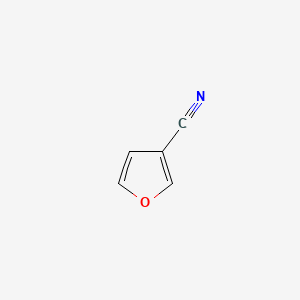

3-Furonitrile

説明

3-Furonitrile, also known as Furan-3-carbonitrile, is a chemical compound with the molecular formula C5H3NO . Its average mass is 93.083 Da and its monoisotopic mass is 93.021461 Da .

Synthesis Analysis

The synthesis of 2-furonitrile and 3-furonitrile has been achieved using high-resolution rotational spectroscopic techniques in combination with high-level quantum-chemical calculations . The rotational spectra of both isomers have been recorded and analyzed from 6 to 320 GHz . A simple and highly efficient method for one-pot synthesis of 2-amino-furan-3-carbonitriles under solvent-free conditions has also been developed .

Molecular Structure Analysis

The molecular structure of 3-Furonitrile has been analyzed using rotational spectroscopy and high-level quantum-chemical calculations . The rotational constants derived from the rotational spectra have been used in conjunction with computed rotation–vibration interaction constants to derive a semi-experimental equilibrium structure for both isomers .

Chemical Reactions Analysis

The chemical reactions of 3-Furonitrile have been studied using rotational spectroscopy . The rotational spectra of four different intermolecular adducts formed by furonitrile and water have been observed . The identification of these adducts has been supported by a conformational analysis and a theoretical spectroscopic characterization .

Physical And Chemical Properties Analysis

3-Furonitrile has a density of 1.1±0.1 g/cm3, a boiling point of 149.7±13.0 °C at 760 mmHg, and a vapor pressure of 4.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.7±3.0 kJ/mol and a flash point of 44.3±19.8 °C . The index of refraction is 1.493 . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

科学的研究の応用

Enzymatic Synthesis from Biorenewables

3-Furonitrile plays a significant role in enzymatic synthesis processes. A study by Choi et al. (2020) explored the use of aldoxime dehydratase mutants for synthesizing biorenewables-based 2-furonitrile. This process presents a sustainable alternative to chemical synthesis methods and highlights the potential of 3-furonitrile in green chemistry applications (Choi, Shinoda, Asano, & Gröger, 2020).

Bond Activation Studies

Research by García-Ventura, Flores‐Álamo, and García (2016) focused on the activation of carbon-carbon and carbon-oxygen bonds in 2- and 3-furonitriles using nickel complexes. These findings are important for understanding the reactivity of furonitriles and their potential applications in organic synthesis and catalysis (García-Ventura, Flores‐Álamo, & García, 2016).

Molecular Packing and Structural Analysis

Ojala et al. (2017) studied the molecular packing properties of symmetrically substituted diaryl furoxans, including compounds related to furonitrile. This research contributes to the understanding of molecular interactions and crystal structures in organic compounds, which is crucial for designing materials with specific properties (Ojala, Dhami, Stodolka, Whitcomb, & Johnson, 2017).

Cryocrystallization and Solid-State Structures

The work of Seidel, Goddard, Nöthling, & Lehmann (2019) involved in situ cryocrystallization to determine the structures of furfural and its derivatives, including 2-furonitrile. This study is essential for understanding the solid-state physics of these compounds, which can have applications in material science and engineering (Seidel, Goddard, Nöthling, & Lehmann, 2019).

Spectroscopy of Furonitrile

Esselman et al. (2023) conducted a study on the rotational spectrum of 2-furonitrile, capturing its most intense rotational transitions. This research provides valuable insights into the molecular spectroscopy of furonitriles, contributing to fields like radioastronomy and molecular physics (Esselman et al., 2023).

Synthesis of Aromatic Nitriles

A study by Choi et al. (2019) used Escherichia coli to produce aldoxime dehydratase for biotransformation of aromatic aldoximes to nitriles, including biorenewable-based 2-furonitrile. This demonstrates the potential of microbial biocatalysts in the efficient production of valuable chemicals like furonitrile (Choi, Shinoda, Inoue, Zheng, Gröger, & Asano, 2019).

III-Nitride Photonics

The research by Tansu et al. (2010) in III-Nitride photonics, while not directly addressing furonitrile, explores the broader field of nitride semiconductors, which could include furonitrile-related compounds. This area has significant implications in energy, biosensors, laser devices, and communication technologies (Tansu, Zhao, Liu, Li, Zhang, Tong, & Ee, 2010).

Safety and Hazards

3-Furonitrile has several hazard classifications. It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Flam. Sol. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

作用機序

Target of Action

3-Furonitrile, also known as furan-3-carbonitrile, is a bioactive chemical . It’s important to note that the targets of a compound can vary widely depending on the biological context and the specific conditions under which the compound is used.

Mode of Action

It is known that 3-furonitrile has antibacterial activity , suggesting that it may interact with bacterial proteins or other cellular components to inhibit bacterial growth.

Biochemical Pathways

The specific biochemical pathways affected by 3-Furonitrile are currently unknown. Given its antibacterial activity , it is plausible that 3-Furonitrile may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.

Result of Action

Given its antibacterial activity , it is likely that 3-Furonitrile leads to bacterial cell death or growth inhibition.

特性

IUPAC Name |

furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO/c6-3-5-1-2-7-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFYJHMUAWCEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184159 | |

| Record name | 3-Furancarbonitrile (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30078-65-0 | |

| Record name | 3-Furonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030078650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Furancarbonitrile (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Furonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z98V8YM7CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

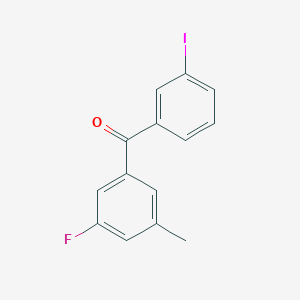

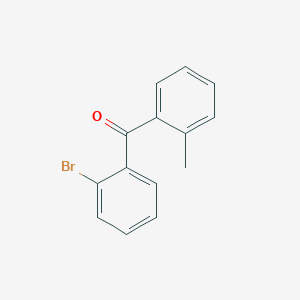

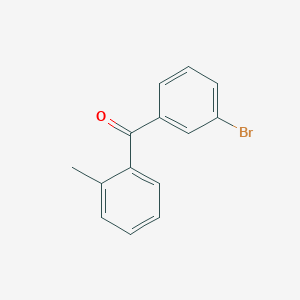

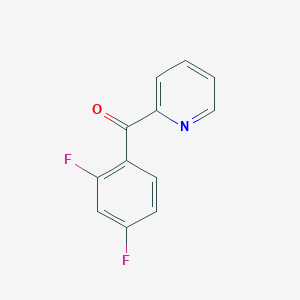

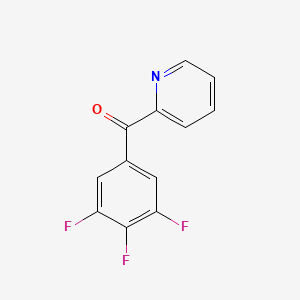

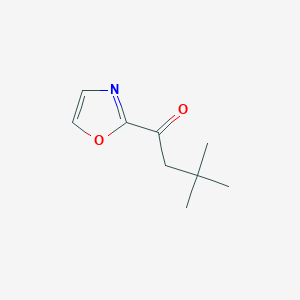

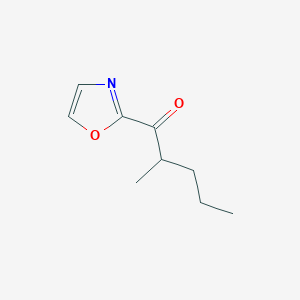

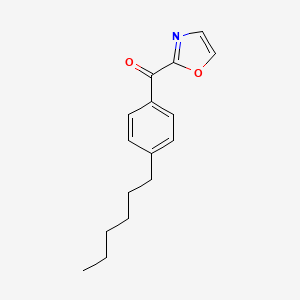

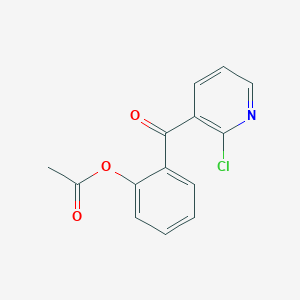

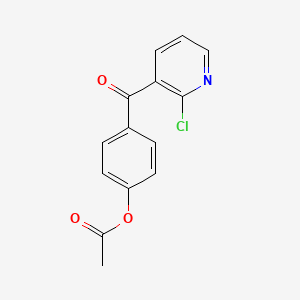

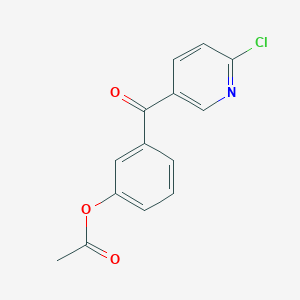

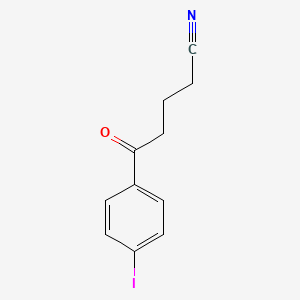

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。